3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine
Description
Properties
IUPAC Name |
3,5-dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c1-9-7-18(8-10(2)17-9)12-5-3-11(4-6-12)13(14,15)16/h3-6,9-10,17H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWRYODCWZLVHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Palladium-Catalyzed Coupling and Nucleophilic Substitution
A prominent method involves the initial preparation of a substituted piperazine intermediate, followed by the attachment of the trifluoromethylphenyl moiety:
Step 1: Formation of the Piperazine Core
The process begins with the synthesis of a protected piperazine derivative, such as tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate, obtained through a palladium-catalyzed coupling reaction between Boc-piperazine and 2-bromoiodobenzene. This step is carried out in an aprotic solvent like DMSO or DMF at temperatures ranging from 20°C to 100°C, with a suitable base such as sodium carbonate or potassium carbonate.Step 2: Aromatic Substitution with 2,4-Dimethylthiophenol
The protected intermediate reacts with 2,4-dimethylthiophenol in the presence of a palladium catalyst and a phosphine ligand, facilitating nucleophilic aromatic substitution to introduce the phenyl group bearing the trifluoromethyl substituent. The reaction typically occurs at room temperature or slightly elevated temperatures (around 25°C to 50°C).Step 3: Reduction of Nitro Group to Amine
If a nitro group is present on the aromatic ring, it is reduced to an amino group using reducing agents like iron in acetic acid or sodium dithionite, at temperatures between 25°C and 65°C. This step is essential for subsequent cyclization or ring closure.Step 4: Ring Closure and Final Functionalization
The final step involves cyclization to form the piperazine ring, often through nucleophilic substitution with a piperazine ring-forming agent such as bis(2-chloroethyl)amine, diethanolamine, or morpholine. The reaction conditions vary from 25°C to 200°C, depending on the specific reagents and solvents used.
Optimization and Variations
Solvent Systems:
Reactions are performed in protic solvents like methanol or ethanol, or aprotic solvents such as DMSO and DMF, depending on the step and reagent compatibility.Temperature Range:
The temperature for key steps ranges from 0°C to 100°C, optimized to maximize yield and minimize by-products.Catalysts and Reagents:
Palladium catalysts (e.g., Pd(PPh3)4), bases (Na2CO3, K2CO3), and reducing agents (Fe, zinc, thiourea dioxide) are employed based on the specific reaction step.
Data Table Summarizing Preparation Parameters
| Step | Reaction Type | Reagents | Solvent | Temperature | Catalyst/Conditions | Yield/Notes |
|---|---|---|---|---|---|---|
| 1 | Palladium-catalyzed coupling | Boc-piperazine, 2-bromoiodobenzene | DMSO/DMF | 20–100°C | Pd(PPh3)4, Na2CO3 | High yield, efficient |
| 2 | Aromatic substitution | 2,4-dimethylthiophenol | Methanol/DMSO | 25–50°C | None | Selective substitution |
| 3 | Nitro reduction | Nitro compound | AcOH, C1-C6 alcohols | 25–65°C | Fe, sodium dithionite | Complete reduction |
| 4 | Ring closure | Piperazine derivative | Various | 25–200°C | Bis(2-chloroethyl)amine, morpholine | Final product formation |
Research Findings and Optimization Notes
- Reaction Conditions:
The synthesis is highly sensitive to temperature and solvent choice, with lower temperatures favoring selectivity and higher temperatures improving reaction rates. - Yield Optimization:
Use of palladium catalysts and appropriate ligands significantly enhances coupling efficiency, with yields reported up to 80% in optimized conditions. - Purification: Final products are purified via chromatography techniques such as preparative HPLC or column chromatography, ensuring high purity suitable for pharmacological testing.
Chemical Reactions Analysis
3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: : Using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: : Employing reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: : Reactions with nucleophiles or electrophiles to replace hydrogen atoms or other substituents on the piperazine ring.
The major products formed from these reactions depend on the specific reagents and conditions used, and they can include various derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine has garnered interest as a potential drug candidate due to its pharmacological properties:
- Antidepressant Activity : Research indicates that piperazine derivatives may modulate neurotransmitter systems, particularly serotonin receptors. This compound has been studied for its potential as a selective serotonin reuptake inhibitor (SSRI), which could be effective in treating depression and anxiety disorders .
- Neuropharmacology : The presence of the trifluoromethyl group may enhance binding affinity to neurotransmitter receptors, making it a candidate for further studies in neuropharmacology.
Chemical Biology
The compound can be utilized in biological studies to explore interactions with various molecular targets:
- Binding Affinity Studies : It is crucial for understanding how the compound interacts with serotonin receptors and other neurotransmitter systems. Such studies can provide insights into its mechanism of action and therapeutic effects.
- Drug Development : The structural features of this compound make it a valuable scaffold for designing new drugs targeting psychiatric disorders .
Material Science
In addition to its biological applications, this compound may have uses in material science:
- Synthesis of Complex Molecules : As a building block in organic synthesis, it can facilitate the creation of more complex structures for various applications in materials chemistry.
Mechanism of Action
The mechanism by which 3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound's binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine with structurally or functionally related piperazine derivatives, focusing on substituent effects, synthetic routes, and biological activities.
Structural and Electronic Comparisons
- Trifluoromethyl Position : The para-CF₃ group in the target compound contrasts with meta-CF₃ analogs (e.g., compounds in ). Studies show that meta-CF₃ derivatives exhibit stronger receptor activation (e.g., serotonin or dopamine receptors) compared to para-CF₃ analogs, suggesting positional sensitivity in ligand-receptor interactions .
- Substituent Electronics : The CF₃ group’s electron-withdrawing nature enhances metabolic stability compared to electron-donating groups (e.g., -OCH₃) or halogens (e.g., -Cl) .
Biological Activity
3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine (DMTP-CF3) is a piperazine derivative notable for its potential biological activities, particularly in modulating neurotransmitter systems. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of DMTP-CF3 is C13H14F3N, characterized by a piperazine ring with two methyl groups and a trifluoromethyl group attached to a phenyl ring. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially influencing its biological activity and receptor interactions.
Neurotransmitter Modulation
DMTP-CF3 has been investigated for its role as a modulator of neurotransmitter systems. Piperazine derivatives are known to interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. The trifluoromethyl group may enhance binding affinity and selectivity towards these receptors due to its electron-withdrawing nature, which can stabilize interactions with target sites.
Structure-Activity Relationships (SAR)
Research indicates that the structural features of DMTP-CF3 significantly affect its biological activity. The following table summarizes key compounds related to DMTP-CF3 and their unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(4-Trifluoromethylphenyl)piperazine | Trifluoromethyl group on phenyl ring | Potential for enhanced lipophilicity |
| 4-(Trifluoromethyl)aniline | Aniline structure with trifluoromethyl | Stronger electron-donating character |
| 1-Methyl-4-(trifluoromethyl)phenylpiperazine | Methyl substitution at nitrogen | Altered pharmacokinetics compared to parent compound |
| 2,5-Dimethylpiperazine | Dimethyl substitutions on piperazine | Different pharmacological profile |
The unique combination of the trifluoromethyl and methyl substituents in DMTP-CF3 may enhance its potency and selectivity in biological applications compared to other similar compounds.
Anticancer Potential
Piperazine derivatives have also been explored for their anticancer activities. Studies indicate that modifications in the piperazine structure can lead to significant cytotoxic effects against cancer cell lines. For example, certain piperazine-based compounds have been shown to induce apoptosis in human cancer cell lines, suggesting that DMTP-CF3 could be investigated for similar effects .
Case Studies
- Neuropharmacological Studies : Research involving piperazine derivatives has highlighted their potential as antidepressants and anxiolytics by modulating serotonin levels. While specific data on DMTP-CF3 is scarce, the structural characteristics suggest it could exhibit similar effects.
- Antimicrobial Efficacy : In silico studies have indicated that compounds with a piperazine core can effectively bind to multiple receptor sites, enhancing their therapeutic profiles against infections. Future studies could explore DMTP-CF3's binding affinities in greater detail.
Q & A
Q. What are the recommended safety protocols for handling 3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine in laboratory settings?
- Methodological Answer :
Based on analogous piperazine derivatives (e.g., 1-Acetyl-4-(4-hydroxyphenyl)piperazine), strict precautions are advised:- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone procedures, employ NIOSH-approved P95 respirators .
- Ventilation : Conduct experiments in fume hoods to mitigate inhalation risks .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent reactive degradation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers synthesize this compound, and what purification methods are effective?
- Methodological Answer :
While direct synthesis protocols for this compound are not explicitly documented, analogous piperazines (e.g., 1-(4-fluorobenzyl)piperazine) suggest:- Reaction Setup : Use dichloromethane (DCM) as a solvent with N,N-diisopropylethylamine (DIPEA) to facilitate nucleophilic substitution .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (diethyl ether) achieves >95% purity .
- Characterization : Confirm structure via /-NMR, HRMS, and X-ray crystallography (if crystalline) .
Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?
- Methodological Answer :
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases .
- Solubility : Determine via shake-flask method in PBS (pH 7.4) or DMSO, followed by LC-MS quantification .
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen to identify decomposition thresholds .
Q. How does the trifluoromethyl group influence the compound’s solubility and formulation strategies?
- Methodological Answer :
The -CF group enhances lipophilicity (logP ~2.5–3.0), reducing aqueous solubility. Strategies include:
Advanced Research Questions
Q. How can researchers optimize reaction yields for novel derivatives of this compound?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) using a fractional factorial design to identify optimal conditions .
- Catalyst Screening : Test Pd/C or RuPhos for cross-coupling reactions to attach substituents to the phenyl ring .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 120°C) while maintaining >80% yield .
Q. What in vitro assays are suitable for evaluating its biological activity, and how should controls be designed?
- Methodological Answer :
- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against S. aureus and E. coli, using ciprofloxacin as a positive control .
- Cytotoxicity : MTT assay on HEK-293 cells, with IC calculations normalized to untreated controls .
- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (hCA I/II) via stopped-flow CO hydration assay .
Q. How should discrepancies in toxicity data from different sources be resolved?
- Methodological Answer :
- Source Evaluation : Prioritize peer-reviewed studies over SDS sheets (e.g., vs. 14). For example, if acute oral toxicity (LD) conflicts, replicate OECD 423 tests in rodents .
- Mechanistic Studies : Use in vitro hepatocyte models to assess metabolic activation (e.g., CYP450-mediated toxicity) .
Q. What computational approaches predict this compound’s interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with protein structures (e.g., PDB: 1XD3 for serotonin receptors) to map binding poses .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-receptor complexes .
- QSAR Modeling : Train models on piperazine datasets to correlate substituents (e.g., -CF) with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
